molecular formula C6H5N B13913179 1-Ethynylcyclopropane-1-carbonitrile

1-Ethynylcyclopropane-1-carbonitrile

Cat. No.: B13913179
M. Wt: 91.11 g/mol
InChI Key: UNNSAQUODMWIEZ-UHFFFAOYSA-N
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Description

1-Ethynylcyclopropane-1-carbonitrile is a chemical compound with the molecular formula C6H5N It features a cyclopropane ring substituted with an ethynyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynylcyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts. Another method includes the decarboxylation of 1-cyanocyclopropane-1-carboxylates in the presence of iodine and trimethylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed arylations and ylide-mediated cyclizations are also explored for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ethynyl and nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are typical reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-Ethynylcyclopropane-1-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethynylcyclopropane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The ethynyl group provides additional sites for chemical modifications and interactions.

Comparison with Similar Compounds

Uniqueness: 1-Ethynylcyclopropane-1-carbonitrile is unique due to the combination of the cyclopropane ring, ethynyl group, and nitrile group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-ethynylcyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N/c1-2-6(5-7)3-4-6/h1H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNSAQUODMWIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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